

Sulfo-Cy3-Tetrazine: A Technical Guide for Bioorthogonal Labeling

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Compound of Interest		
Compound Name:	Sulfo-Cy3-Tetrazine	
Cat. No.:	B12282335	Get Quote

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This guide provides an in-depth overview of **Sulfo-Cy3-Tetrazine**, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry. It details the compound's physicochemical properties, experimental protocols for its application in labeling biomolecules, and a visual representation of the underlying chemical ligation workflow.

Core Compound Properties

Sulfo-Cy3-Tetrazine is a bright, orange-red fluorescent dye belonging to the sulfo-cyanine family. The molecule is engineered with two key functional groups: a sulfonate group that confers high water solubility, and a tetrazine moiety that enables highly specific and rapid covalent bond formation with strained alkenes, such as trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility, proceeding readily under physiological conditions without the need for a catalyst.

Quantitative Data Summary

The key quantitative parameters for **Sulfo-Cy3-Tetrazine** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Weight	894.05 g/mol	[1][2]
Chemical Formula	C41H47N7O10S3	[1][2]
CAS Number	2055138-86-6	[2]
Excitation Maximum (λex)	~550 nm	
Emission Maximum (λem)	~570 nm	_
Solubility	High in aqueous buffers (e.g., PBS), DMSO, DMF	

Bioorthogonal Labeling via Tetrazine-TCO Ligation

The primary application of **Sulfo-Cy3-Tetrazine** is the fluorescent labeling of biomolecules that have been pre-functionalized with a trans-cyclooctene (TCO) group. This process, often referred to as tetrazine-TCO ligation, is exceptionally fast and specific, allowing for the precise attachment of the Cy3 fluorophore to proteins, antibodies, nucleic acids, or other targets in complex biological media.

Signaling Pathway and Experimental Workflow

The workflow for labeling a TCO-modified protein with **Sulfo-Cy3-Tetrazine** is a straightforward and robust process. The reaction proceeds via a [4+2] cycloaddition between the tetrazine and the TCO group, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine conjugate. This irreversible reaction drives the ligation to completion.





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Bioorthogonal Labeling Workflow using Sulfo-Cy3-Tetrazine.

Experimental Protocol: General Protein Labeling

This protocol provides a general methodology for labeling a TCO-functionalized protein with **Sulfo-Cy3-Tetrazine**. The optimal concentrations and reaction times may need to be adjusted based on the specific protein and application.

Materials and Reagents

- TCO-modified protein of interest
- Sulfo-Cy3-Tetrazine
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification: Spin desalting columns (e.g., with a 5 kDa molecular weight cutoff) or Size-Exclusion Chromatography (SEC) system

Reagent Preparation

 Protein Solution: Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.



• Sulfo-Cy3-Tetrazine Stock Solution: Immediately before use, dissolve Sulfo-Cy3-Tetrazine in anhydrous DMSO or DMF to create a 1-10 mM stock solution. Vortex briefly to ensure it is fully dissolved. Due to the potential for hydrolysis, tetrazine solutions should be prepared fresh.

Conjugation Reaction

- Molar Ratio: Determine the desired molar excess of Sulfo-Cy3-Tetrazine to the TCO-protein. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine probe.
- Reaction Initiation: Add the calculated volume of the **Sulfo-Cy3-Tetrazine** stock solution to the protein solution. Ensure that the volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.
- Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature. Protect the reaction from light to prevent photobleaching of the Cy3 dye. The reaction can also be performed at 4°C, which may require a longer incubation time.

Purification of the Conjugate

- Removal of Excess Reagent: After the incubation is complete, it is crucial to remove the unreacted Sulfo-Cy3-Tetrazine to reduce background fluorescence in downstream applications.
- Spin Desalting: For rapid buffer exchange and purification of proteins >5 kDa, use a spin desalting column according to the manufacturer's instructions. Equilibrate the column with the desired storage buffer before loading the reaction mixture.
- Size-Exclusion Chromatography (SEC): For higher resolution purification or for larger sample volumes, SEC can be employed.

Storage and Analysis

 Storage: Store the purified, labeled protein conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a carrier protein like BSA (0.1%) can help prevent degradation and non-specific binding.



- Characterization (Optional): The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).
- Application: The Cy3-labeled protein is now ready for use in various downstream applications, including fluorescence microscopy, flow cytometry, and other bioanalytical assays.

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References

- 1. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous βamino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
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